molecular formula C20H15N3O3S B2620764 2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896339-45-0

2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2620764
CAS No.: 896339-45-0
M. Wt: 377.42
InChI Key: YGECTIHHZHTYQG-UHFFFAOYSA-N
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Description

2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a chemical compound offered for research and development purposes. It belongs to the thiazolopyrimidine class of heterocyclic compounds, which have been identified in scientific literature as a scaffold of interest in medicinal chemistry . Thiazolopyrimidine derivatives have been synthesized and evaluated for a range of potential biological activities. Published studies on analogous structures indicate that this class has been explored primarily for anti-inflammatory and analgesic properties . Some specific thiazolo[3,2-a]pyrimidine derivatives have demonstrated the ability to reduce edema in standard anti-inflammatory assays, with a gradual increase in activity observed over time . Furthermore, research on related molecules has revealed moderate antimicrobial activity against various bacterial and fungal strains . The core 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine structure can be functionalized at different positions, and the nature of the substituents can significantly influence the compound's physicochemical properties, lipophilicity, and subsequent biological effects . The synthesis of such compounds often involves intramolecular cyclization strategies using reagents like polyphosphoric acid (PPA) . This product is intended for laboratory research applications only. It is not manufactured or tested for human consumption, nor is it intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-methyl-5-oxo-N-(4-phenoxyphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-13-12-23-19(25)17(11-21-20(23)27-13)18(24)22-14-7-9-16(10-8-14)26-15-5-3-2-4-6-15/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGECTIHHZHTYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an aromatic aldehyde in isopropyl alcohol at room temperature under ultrasonic activation . This method is aligned with green chemistry principles, emphasizing environmental safety and efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction might yield a more saturated compound.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer activity. For instance:

  • A study demonstrated that derivatives of thiazolopyrimidine exhibited potent inhibition of topoisomerase II, an essential enzyme in DNA replication and repair. The compound showed comparable efficacy to established chemotherapeutics like Doxorubicin in disrupting the cell cycle and inducing apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Study on Anticancer Activity

In a comprehensive study published in 2023, researchers synthesized a series of thiazolopyrimidine derivatives and evaluated their anticancer properties. The most active compounds demonstrated IC50 values significantly lower than those of standard treatments, indicating their potential as novel anticancer agents .

CompoundIC50 (µM)Target
Compound A0.041Topoisomerase II
Compound B0.075Topoisomerase II

Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of thiazolopyrimidine derivatives revealed that modifications at specific positions on the phenyl ring significantly enhanced anticancer activity. The presence of electron-donating groups was found to improve binding affinity for topoisomerase II .

Mechanism of Action

The mechanism of action of 2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

  • Substituents on the phenyl ring (e.g., methoxy, bromo, nitro) influence reaction yields. For instance, ethyl-3,7-biphenyl derivatives () achieve 53% yield, while nitro-substituted analogues () yield only 32%, suggesting steric or electronic hindrance .
  • The 4-phenoxyphenyl group in the target compound may require specialized coupling agents compared to simpler phenyl or methoxyphenyl analogues .

Structural and Spectral Analysis

Substituent Effects on Spectral Data

Compound IR (cm⁻¹) ¹H NMR (ppm) Key Signals MS (m/z)
Target Compound ~1630 (C=O), 3283 (NH) 7.59 (s, NH), 7.10–7.49 (Ar-H) 510
Ethyl-5-(4-bromophenyl)-7-methyl-3-oxo () 1720 (ester C=O) 1.12 (t, OCH₂CH₃), 2.56 (s, CH₃) 492
5-(4-Methoxyphenyl)-7-methyl-3-oxo () 1675 (C=O) 3.80 (s, OCH₃), 7.30–7.60 (Ar-H) 313

Observations :

  • The target compound’s IR spectrum aligns with carboxamide and oxo groups, similar to and .
  • The absence of ester signals (e.g., OCH₂CH₃ at 1.12 ppm in ) distinguishes carboxamides from carboxylate esters .

Physicochemical Properties

Melting Points and Solubility

Compound Melting Point (°C) Solubility
Target Compound 240–241 (predicted) Low (lipophilic)
Ethyl-3,7-biphenyl () Not reported Moderate (ester)
5-(4-Methoxyphenyl)-7-methyl () Not reported Moderate (polar)

Trends :

  • Lipophilic substituents (e.g., phenoxy) reduce aqueous solubility but enhance membrane permeability .
  • Ester derivatives (e.g., ) show better solubility in ethanol than carboxamides .

Antimicrobial and Pharmacological Potential

  • Ethyl carboxylates (e.g., ) exhibit moderate antimicrobial activity against E. coli and S. aureus, with MIC values ~25–50 µg/mL .

Biological Activity

2-Methyl-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a thiazolo-pyrimidine core with various functional groups that may influence its biological activity. The molecular formula is C18H16N4O2SC_{18}H_{16}N_4O_2S, with a molar mass of approximately 356.41 g/mol.

PropertyValue
Molecular FormulaC18H16N4O2SC_{18}H_{16}N_4O_2S
Molar Mass356.41 g/mol
Density1.37 g/cm³ (predicted)
SolubilitySoluble in DMSO

Antimicrobial Properties

Research has indicated that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Thiazolo-pyrimidine derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting specific kinases involved in tumor growth. In vitro studies demonstrated that certain derivatives significantly reduced the viability of cancer cell lines at concentrations as low as 10 µM .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, thiazolo-pyrimidines have been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis or metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Interaction : Binding to specific receptors can modulate signaling pathways associated with inflammation and cell growth.
  • DNA Interaction : Some thiazolo-pyrimidines exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several studies have explored the biological efficacy of thiazolo-pyrimidine derivatives:

  • Antimicrobial Study : A recent investigation demonstrated that a related compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus epidermidis, with MIC values lower than standard antibiotics .
  • Anticancer Research : In vitro studies on human cancer cell lines revealed that treatment with thiazolo-pyrimidine derivatives resulted in significant apoptosis induction compared to untreated controls .
  • Anti-inflammatory Assessment : A study assessing the anti-inflammatory potential of various thiazolo-pyrimidines found that they significantly reduced inflammation markers in animal models .

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